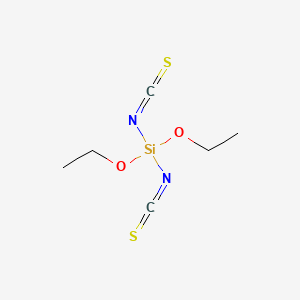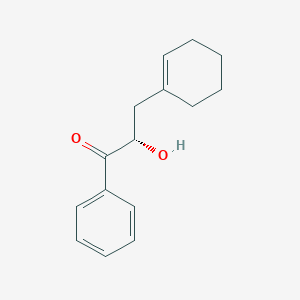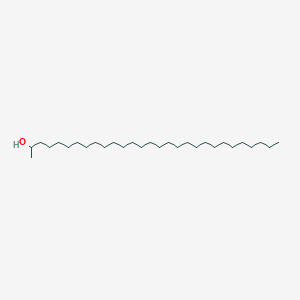![molecular formula C15H27O3PS B14253963 [11-(Thiophen-3-yl)undecyl]phosphonic acid CAS No. 495418-17-2](/img/structure/B14253963.png)
[11-(Thiophen-3-yl)undecyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[11-(Thiophen-3-yl)undecyl]phosphonic acid is a chemical compound characterized by the presence of a thiophene ring attached to an undecyl chain, which is further connected to a phosphonic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [11-(Thiophen-3-yl)undecyl]phosphonic acid typically involves the reaction of thiophene derivatives with undecylphosphonic acid. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where thiophene is coupled with an undecylphosphonic acid precursor under specific conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium complexes to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[11-(Thiophen-3-yl)undecyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the phosphonic acid group, potentially converting it to phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiophene ring or the phosphonic acid group .
Applications De Recherche Scientifique
[11-(Thiophen-3-yl)undecyl]phosphonic acid has several scientific research applications:
Mécanisme D'action
The mechanism by which [11-(Thiophen-3-yl)undecyl]phosphonic acid exerts its effects is primarily through its ability to form strong bonds with metal oxide surfaces. The phosphonic acid group binds to the metal oxide, while the thiophene ring provides a functional surface for further interactions . This dual functionality allows it to act as a versatile linker in various applications, facilitating the formation of stable and functionalized surfaces .
Comparaison Avec Des Composés Similaires
Similar Compounds
[11-(Thiophen-2-yl)undecyl]phosphonic acid: Similar structure but with the thiophene ring attached at a different position.
[11-(Furan-3-yl)undecyl]phosphonic acid: Contains a furan ring instead of a thiophene ring.
[11-(Pyrrole-3-yl)undecyl]phosphonic acid: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness
[11-(Thiophen-3-yl)undecyl]phosphonic acid is unique due to the specific positioning of the thiophene ring, which influences its electronic properties and reactivity. The presence of the phosphonic acid group enhances its binding affinity to metal oxides, making it particularly useful for applications requiring strong surface adhesion and functionalization .
Propriétés
Numéro CAS |
495418-17-2 |
|---|---|
Formule moléculaire |
C15H27O3PS |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
11-thiophen-3-ylundecylphosphonic acid |
InChI |
InChI=1S/C15H27O3PS/c16-19(17,18)12-9-7-5-3-1-2-4-6-8-10-15-11-13-20-14-15/h11,13-14H,1-10,12H2,(H2,16,17,18) |
Clé InChI |
KFWIYJHKKSEKPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1CCCCCCCCCCCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


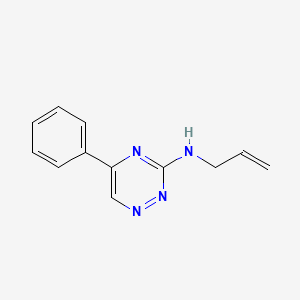
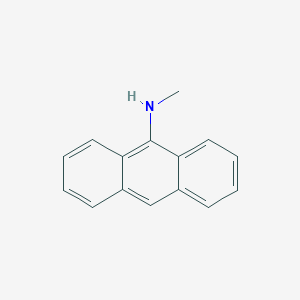
![3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14253888.png)
![2-Piperidinone, 6-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14253891.png)
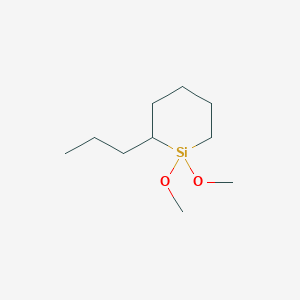
![N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14253907.png)
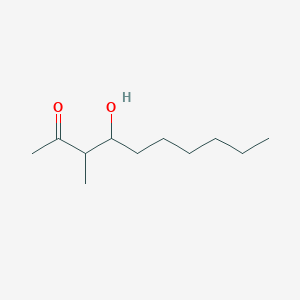
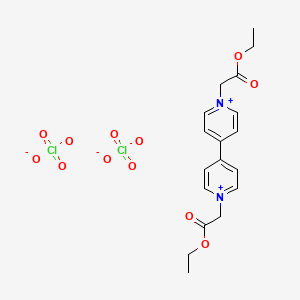
![2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide]](/img/structure/B14253925.png)
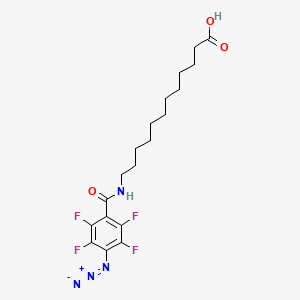
![[(10-Isocyano-10-methylundecyl)sulfanyl]benzene](/img/structure/B14253944.png)
